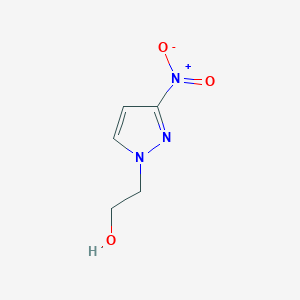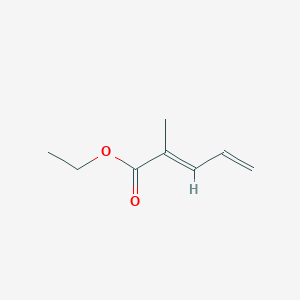![molecular formula C25H24N2O5 B2553033 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide CAS No. 442557-43-9](/img/structure/B2553033.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide” is a complex organic molecule . Unfortunately, there is not much information available about this specific compound.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple aromatic rings, ether groups, and an amide group . The exact structure is not provided in the search results.Aplicaciones Científicas De Investigación
Dopaminergic Agonist Effects
Research on similar structural analogs indicates the ability of the "p-dimethoxy" moiety to confer dopaminergic agonism. This is particularly relevant in the context of developing treatments targeting dopamine receptors, which are implicated in a range of neurological disorders. The study by Cannon et al. (1986) explored this aspect by synthesizing analogs displaying DA2 dopaminergic effects, highlighting the potential of such compounds in modulating dopaminergic pathways (Cannon et al., 1986).
Antitumor Activity
The structure of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide suggests potential cytotoxicity against cancer cells. A study by Saleh et al. (2020) on novel annulated dihydroisoquinoline heterocycles demonstrated significant cytotoxic assay results for in vitro antitumor screening against various cancer cell lines. This underscores the potential use of such compounds in cancer research, particularly in identifying new therapeutic agents (Saleh et al., 2020).
Molecular Docking Studies
The application of molecular docking studies, as seen in the research by Al-Suwaidan et al. (2016), further supports the relevance of similar compounds in scientific research. These studies enable the understanding of the molecular interactions between the compound and target proteins, facilitating the development of targeted therapies. This particular study highlighted the antitumor activity of quinazolinone analogs, providing a foundation for further research into similar compounds (Al-Suwaidan et al., 2016).
Synthesis and Cardiotropic Activity
Further exploration into the synthesis and potential cardiotropic activity of related compounds, as investigated by Fishchuk et al. (1989), indicates the versatility of this chemical structure in contributing to cardiovascular research. The study's findings on the cardiovascular action of certain isomers highlight the importance of structural modifications in discovering new pharmacologically active agents (Fishchuk et al., 1989).
Safety And Hazards
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c1-31-20-10-9-16(15-21(20)32-2)11-13-26-22(28)12-14-27-24(29)18-7-3-5-17-6-4-8-19(23(17)18)25(27)30/h3-10,15H,11-14H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBNNYBQXQGYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-cyclohexylacetamide](/img/structure/B2552951.png)
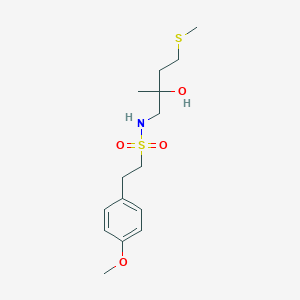
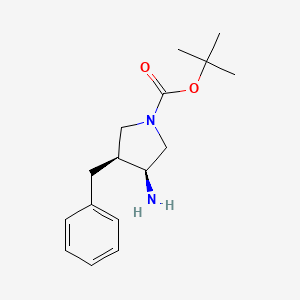
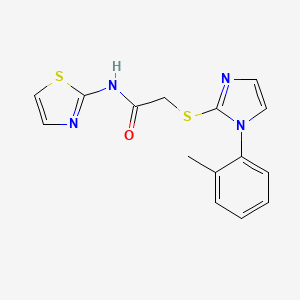
![N'-[(E)-1H-indol-3-ylmethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2552958.png)
![3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2552959.png)
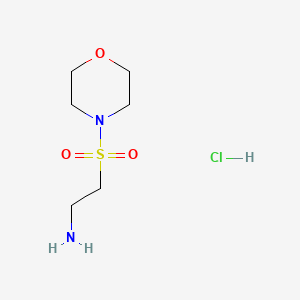

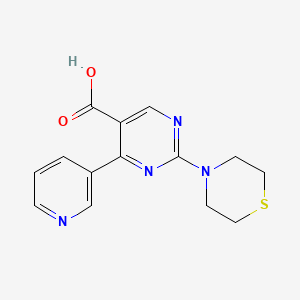
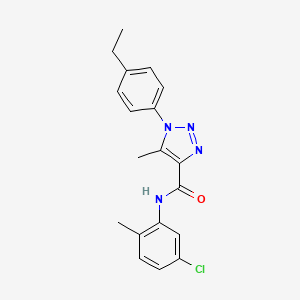

![(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2552968.png)
